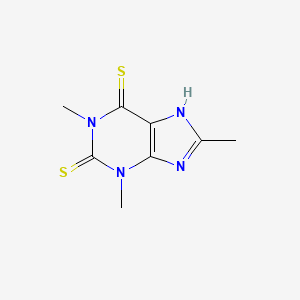
1,3,8-Trimethyl-1H-purine-2,6(3H,7H)-dithione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,8-Trimethyl-1H-purine-2,6(3H,7H)-dithione is a chemical compound with the molecular formula C8H10N4O2 It is a derivative of purine, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
The synthesis of 1,3,8-Trimethyl-1H-purine-2,6(3H,7H)-dithione typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the methylation of purine derivatives under controlled conditions. The reaction often involves the use of methylating agents such as methyl iodide or dimethyl sulfate.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature and pressure conditions are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale methylation processes using automated reactors. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
1,3,8-Trimethyl-1H-purine-2,6(3H,7H)-dithione undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include various purine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of the compound with altered functional groups.
Substitution: The compound can undergo substitution reactions where one or more of its methyl groups are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions: The reactions are often carried out in solvents such as ethanol or methanol, under controlled temperature and pressure conditions to ensure high yield and purity of the products.
Wissenschaftliche Forschungsanwendungen
1,3,8-Trimethyl-1H-purine-2,6(3H,7H)-dithione has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of various purine derivatives. It is also used in studying the reactivity and properties of purine compounds.
Biology: In biological research, the compound is used to study the effects of purine derivatives on cellular processes. It is also used in the development of biochemical assays.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of various chemical products.
Wirkmechanismus
The mechanism of action of 1,3,8-Trimethyl-1H-purine-2,6(3H,7H)-dithione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes involved in purine metabolism, altering their activity and affecting cellular processes.
Pathways Involved: The compound influences pathways related to nucleotide synthesis and degradation, impacting DNA and RNA synthesis and repair mechanisms.
Vergleich Mit ähnlichen Verbindungen
1,3,8-Trimethyl-1H-purine-2,6(3H,7H)-dithione can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1,3,7-Trimethylxanthine (caffeine) and 1,3-Dimethylxanthine (theophylline) share structural similarities with this compound.
Uniqueness: Unlike caffeine and theophylline, this compound has unique methylation patterns and reactivity, making it valuable for specific research and industrial applications.
Eigenschaften
Molekularformel |
C8H10N4S2 |
|---|---|
Molekulargewicht |
226.3 g/mol |
IUPAC-Name |
1,3,8-trimethyl-7H-purine-2,6-dithione |
InChI |
InChI=1S/C8H10N4S2/c1-4-9-5-6(10-4)11(2)8(14)12(3)7(5)13/h1-3H3,(H,9,10) |
InChI-Schlüssel |
UPXJMVIBHHLXHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(N1)C(=S)N(C(=S)N2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


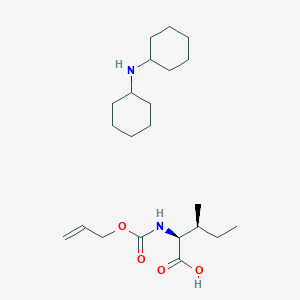
![(3S,5S,9R,10S,13R,14R,17R)-17-((R,E)-5-Isopropylhept-5-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12936579.png)

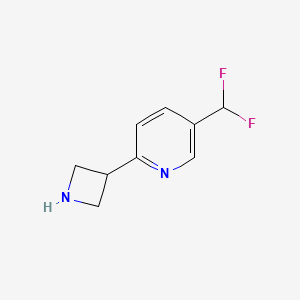


![1-Chloro-4-phenyldibenzo[b,d]furan](/img/structure/B12936605.png)
![7-Chloro[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine](/img/structure/B12936612.png)
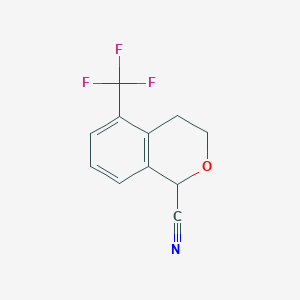

![Ethyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12936631.png)
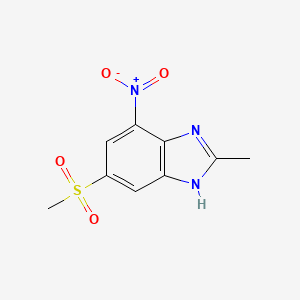
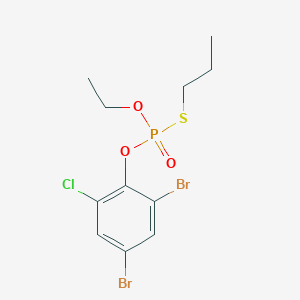
![7-Fluorobenzo[d]thiazole-4-carbonitrile](/img/structure/B12936660.png)
